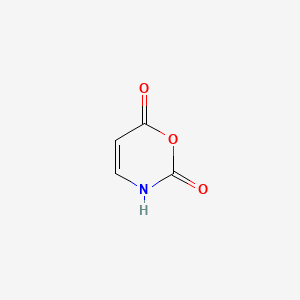

3-Oxauracil

Description

Structure

3D Structure

Properties

IUPAC Name |

3H-1,3-oxazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-3-1-2-5-4(7)8-3/h1-2H,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAIPNTUCFSZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187878 | |

| Record name | 3-Oxauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34314-63-1 | |

| Record name | 3-Oxauracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34314-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034314631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxauracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Oxauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxauracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OXAURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14LW71VVM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxauracil: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxauracil, with the IUPAC name 3H-1,3-oxazine-2,6-dione, is a heterocyclic compound and a structural analog of the pyrimidine uracil. This technical guide provides a comprehensive overview of its chemical properties, structural features, and known biological activities. As an antimetabolite, this compound has demonstrated potential as an antineoplastic and antibacterial agent. This document summarizes its physicochemical data, details a synthetic protocol, and elucidates its mechanism of action through the inhibition of the de novo pyrimidine biosynthesis pathway, a critical process for cellular proliferation.

Chemical Properties and Structure

This compound is a white crystalline solid with a molecular formula of C₄H₃NO₃.[1][2][3] Its chemical structure features a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The quantitative chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3H-1,3-oxazine-2,6-dione | [1] |

| Synonyms | 1,3-Oxazine-2,6-dione, 2,3-dihydro-1,3-6H-oxazinedione | [1] |

| CAS Number | 34314-63-1 | [1][2] |

| Chemical Formula | C₄H₃NO₃ | [1][2][3] |

| Molecular Weight | 113.07 g/mol | [1][2][3] |

| Melting Point | 158-162 °C (with decomposition) | [2][3] |

| Appearance | White crystalline solid | |

| SMILES | C1=CNC(=O)OC1=O | [1] |

| InChI | InChI=1S/C4H3NO3/c6-3-1-2-5-4(7)8-3/h1-2H,(H,5,7) | [1] |

| XLogP3 | -0.4 | [3] |

| Topological Polar Surface Area | 55.4 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Experimental pKa | Not readily available in the literature |

Experimental Protocols

Improved Synthesis of this compound (2H-1,3(3H)-oxazine-2,6-dione)

This protocol is adapted from an improved procedure for the preparation of this compound, which offers good yields and purity.

Materials:

-

Maleic anhydride

-

Trimethylsilyl azide

-

Absolute ethanol

-

Chloroform

-

Ether

-

Round-bottom flask with a stirrer

-

Heating mantle with temperature control

-

Water bath for cooling

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add maleic anhydride.

-

Reagent Addition: Slowly add trimethylsilyl azide to the maleic anhydride with gentle stirring.

-

Controlled Heating: Gently heat the slurry with stirring. The anhydride will dissolve, and gas evolution will commence at approximately 40°C. The reaction is exothermic; use a water bath to maintain the temperature between 55-60°C. Caution: Do not exceed 60°C to avoid the formation of colored byproducts.

-

Reaction Monitoring: Continue heating and stirring for approximately 3 hours, or until gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with 30 mL of chloroform.

-

Precipitation: Add 2.5 g of absolute ethanol to the chloroform solution. This will induce the precipitation of this compound as white microcrystals.

-

Isolation and Purification: Collect the crystals by filtration and wash them with ether. The resulting product is typically of high purity but can be further recrystallized from ethyl acetate if necessary.

Expected Yield: 60-80%

Biological Activity and Mechanism of Action

This compound functions as a pyrimidine antimetabolite, exhibiting inhibitory effects on the proliferation of various cancer cell lines and bacteria.[1] Its primary mechanism of action is the disruption of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and thus for cell growth and division.

Inhibition of Pyrimidine Biosynthesis

Rapidly proliferating cells, such as cancer cells, heavily rely on the de novo synthesis of pyrimidines to meet their demand for nucleotides.[4][5] One of the key enzymes in this pathway is Dihydroorotate Dehydrogenase (DHODH).[3][4][5][6][7] By acting as an analog of the natural substrate, this compound is believed to inhibit enzymes within this pathway, leading to a depletion of the pyrimidine nucleotide pool. This arrests the cell cycle and can induce apoptosis. The inhibitory action of this compound on this pathway makes it a target of interest for the development of antineoplastic agents.

The following diagram illustrates the proposed mechanism of action of this compound in the de novo pyrimidine biosynthesis pathway.

Caption: Inhibition of de novo pyrimidine biosynthesis by this compound.

Antineoplastic and Antibacterial Effects

-

Antineoplastic Activity: this compound has demonstrated significant cytotoxic activity against a range of human tumor cell lines, including pancreatic, colon, neuroendocrine, and non-small cell lung cancer lines.[1] Its efficacy against L1210 leukemia cells further underscores its potential as an anticancer agent.

-

Antibacterial Activity: The compound has been shown to completely inhibit the growth of E. coli B, indicating its potential as an antibacterial agent.[1] The mechanism is likely the same as its anticancer effect, targeting the essential pyrimidine biosynthesis pathway in bacteria.

Suicide Inactivator of Serine Proteases

In addition to its role as an antimetabolite, this compound has been described as a suicide inactivator of serine proteases. This suggests a mechanism where the enzyme processes this compound, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. Further research is required to fully elucidate the specific serine proteases targeted and the precise chemical mechanism of this inactivation.

Conclusion

This compound is a promising heterocyclic compound with well-defined chemical properties and a clear mechanism of action as a pyrimidine antimetabolite. Its demonstrated efficacy against cancer cell lines and bacteria warrants further investigation for its therapeutic potential. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the applications of this compound and its derivatives. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a more detailed elucidation of its interaction with specific enzymatic targets.

References

- 1. An in vitro assessment of the antineoplastic potential of 2H-1,3-oxazine-2,6(3H)-dione (this compound), a novel pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation | Haematologica [haematologica.org]

- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 3-Oxauracil in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxauracil, a synthetic pyrimidine analog, has demonstrated notable antineoplastic properties against a variety of human cancer cell lines. Its structural similarity to the natural pyrimidine uracil positions it as a promising candidate for anticancer therapy, primarily functioning as an antimetabolite. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in cancer cells, detailing its metabolic activation, molecular targets, and downstream cellular consequences. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Metabolic Activation: The Prodrug Hypothesis

Emerging evidence suggests that this compound functions as a prodrug, requiring intracellular metabolic activation to exert its cytotoxic effects. The key step in its activation is the conversion to 3-oxauridine monophosphate (OUMP), a process analogous to the conversion of uracil to uridine monophosphate (UMP). This bioactivation is likely catalyzed by the enzyme Orotate Phosphoribosyltransferase (OPRT), a key player in the de novo pyrimidine biosynthesis pathway.

Molecular Target and Mechanism of Inhibition

The primary molecular target of the activated form of this compound, OUMP, is believed to be a critical enzyme in the pyrimidine biosynthesis pathway. As an analog of orotidine 5'-monophosphate (OMP), OUMP likely acts as a competitive inhibitor of Orotidine 5'-Phosphate Decarboxylase (ODC), the enzyme responsible for converting OMP to UMP.

By inhibiting ODC, OUMP effectively halts the de novo synthesis of UMP, a precursor for all other pyrimidine nucleotides, including thymidine triphosphate (dTTP) and cytidine triphosphate (CTP), which are essential for DNA and RNA synthesis, respectively.

Downstream Cellular Effects

The inhibition of pyrimidine biosynthesis by this compound triggers a cascade of downstream cellular events, culminating in the death of cancer cells. These effects are particularly pronounced in rapidly proliferating cancer cells due to their high demand for nucleotides for DNA replication and RNA synthesis.

The primary downstream effects include:

-

Cell Cycle Arrest: Depletion of the nucleotide pool leads to the stalling of DNA replication, causing cells to arrest in the S-phase of the cell cycle.

-

Induction of Apoptosis: Prolonged cell cycle arrest and the inability to repair DNA damage due to the lack of necessary precursors trigger the intrinsic apoptotic pathway. This leads to programmed cell death, characterized by caspase activation and DNA fragmentation.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its derivatives on various cancer cell lines. It is important to note that data for this compound itself is limited, and further quantitative studies are required to establish a comprehensive dose-response profile.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | Pancreatic (RWP-2, MiaPaCa-2, PANC-1) | Proliferation | % Cell Survival | Dramatic Decrease at 10³ µM | [1] |

| This compound | Colon (HT-29) | Proliferation | % Cell Survival | Dramatic Decrease at 10³ µM | [1] |

| This compound | Neuroendocrine (COLO 320DM) | Proliferation | % Cell Survival | Dramatic Decrease at 10³ µM | [1] |

| This compound | Lung (SK-MES-1) | Proliferation | % Cell Survival | Dramatic Decrease at 10³ µM | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. The following sections outline the methodologies for key experiments cited in the study of this compound's anticancer activity.

In Vitro Cytotoxicity Assay (Radiometric Method)

This protocol is based on the methodology used to assess the ability of this compound to inhibit the proliferation of various human tumor cell lines.[1]

1. Cell Culture:

-

Human tumor cell lines (pancreatic, colon, neuroendocrine, and lung) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

2. Drug Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations.

3. Cell Seeding and Treatment:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control.

4. Radiometric Proliferation Assay (Bactec System):

-

After a specified incubation period (e.g., 72 hours), a radiolabeled substrate (e.g., ¹⁴C-glucose) is added to each well.

-

The amount of released ¹⁴CO₂ is measured using a radiometric detection system (e.g., Bactec). The amount of ¹⁴CO₂ produced is proportional to the number of viable, metabolically active cells.

5. Data Analysis:

-

The percentage of cell survival is calculated by comparing the radiometric signal from the treated cells to that of the untreated control cells.

-

Dose-response curves are generated to determine the concentration of this compound that causes a significant reduction in cell survival.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Conclusion and Future Directions

This compound presents a compelling profile as an antimetabolite with significant potential for cancer therapy. Its mechanism of action, centered on the inhibition of the de novo pyrimidine biosynthesis pathway, offers a clear rationale for its selective toxicity towards rapidly proliferating cancer cells.

Future research should focus on:

-

Definitive Target Identification: Elucidating the specific enzyme(s) in the pyrimidine biosynthesis pathway that are directly inhibited by the activated metabolites of this compound in human cancer cells.

-

Enzyme Kinetics: Determining the kinetic parameters (e.g., Kᵢ, IC₅₀) of the interaction between activated this compound and its target enzyme(s).

-

In Vivo Efficacy and Toxicity: Conducting comprehensive preclinical studies in animal models to evaluate the in vivo antitumor efficacy, pharmacokinetic profile, and potential toxicities of this compound.

-

Combination Therapies: Investigating the synergistic potential of this compound with other chemotherapeutic agents that target different cellular pathways.

A thorough understanding of these aspects will be critical in advancing this compound from a promising preclinical candidate to a viable clinical therapeutic for the treatment of cancer.

References

The Biological Activity of 3-Oxauracil: A Technical Guide for Researchers

An In-depth Review of 3-Oxauracil as a Pyrimidine Analog for Drug Development

This technical guide provides a comprehensive overview of the biological activity of this compound, a pyrimidine analog with demonstrated antimetabolic properties. Synthesized as early as the 1970s, this compound, also known as 2H-1,3(3H)-oxazine-2,6-dione, has shown potential as an anticancer and antiviral agent. This document consolidates available data on its synthesis, mechanism of action, and biological effects, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a heterocyclic compound that mimics the structure of the natural pyrimidine base, uracil. As an analog, it has the potential to interfere with the synthesis of nucleic acids, a cornerstone of cancer and antiviral chemotherapy.[1][2] The replacement of a nitrogen atom with oxygen at the 3-position of the uracil ring alters its chemical properties, leading to its biological activities. Early studies have indicated its inhibitory effects on the growth of E. coli, replication of herpes simplex virus (HSV), and proliferation of various cancer cell lines.[3]

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of maleic anhydride with trimethylsilyl azide. This procedure, outlined in the 1970s, provides a straightforward route to obtain the compound in reasonable purity.

Experimental Protocol: Synthesis of 2H-1,3(3H)-oxazine-2,6-dione

This protocol is adapted from the published procedure by Macmillan (1977).

Materials:

-

Maleic anhydride

-

Trimethylsilyl azide

-

Anhydrous solvent (e.g., toluene or xylene)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Recrystallization solvents (e.g., ethyl acetate)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a minimal amount of anhydrous solvent.

-

Slowly add trimethylsilyl azide to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethyl acetate, to obtain the final product as a crystalline solid.

Logical Workflow for Synthesis:

Figure 1: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound stems from its role as a pyrimidine antimetabolite. It is believed to exert its effects after intracellular activation to its corresponding nucleotide analogs.

Interference with Pyrimidine Biosynthesis

Studies in E. coli have shown that this compound is converted into 3-oxauridine phosphates. These fraudulent nucleotides can then inhibit essential enzymes in the pyrimidine biosynthesis pathway. One of the key enzymes in this pathway is orotate phosphoribosyltransferase (OPRT), which is responsible for converting orotate to orotidine-5'-monophosphate. Inhibition of OPRT and other enzymes in this pathway disrupts the synthesis of essential pyrimidine nucleotides required for DNA and RNA synthesis.

Proposed Pyrimidine Biosynthesis Inhibition Pathway:

Figure 2: Proposed mechanism of this compound action.

Anticancer Activity

This compound has demonstrated cytotoxic activity against various cancer cell lines in preliminary studies. While specific IC50 values from comprehensive panels are not widely available in recent literature, early reports indicated its effectiveness against L1210 leukemia cells. Further in vitro radiometric assays showed a significant decrease in the survival of pancreatic, colon, neuroendocrine, and non-small cell lung cancer cell lines.

Table 1: Summary of Reported Anticancer Activity of this compound

| Cell Line/Model | Assay Type | Observed Effect | Reference |

| L1210 Leukemia | In vitro | Growth inhibition | [3] |

| Pancreatic Cancer Lines | Radiometric Assay | Decreased cell survival | [3] |

| Colon Cancer Lines | Radiometric Assay | Decreased cell survival | [3] |

| Neuroendocrine Cancer Lines | Radiometric Assay | Decreased cell survival | [3] |

| Non-small Cell Lung Cancer | Radiometric Assay | Decreased cell survival | [3] |

Antiviral Activity

Table 2: Summary of Reported Antiviral Activity of this compound

| Virus | Model System | Observed Effect | Reference |

| Herpes Simplex Virus 2 (HSV-2) | Mouse model of encephalitis | Reduced mortality | [3] |

| Herpes Simplex Virus 1 (HSV-1) | Mouse model of encephalitis | Increased survival time, reduced viral load in the brain | [3] |

Experimental Protocols for Biological Evaluation

Standard assays can be employed to further characterize the biological activity of this compound.

Cytotoxicity Assays

4.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for MTT Assay:

Figure 3: Workflow for determining cytotoxicity using the MTT assay.

Enzyme Inhibition Assays

To investigate the inhibitory effect of this compound's metabolites on pyrimidine biosynthesis enzymes like OPRT, kinetic assays can be performed.

Materials:

-

Purified OPRT enzyme

-

Substrates: Orotate and phosphoribosyl pyrophosphate (PRPP)

-

This compound metabolite (e.g., 3-oxauridine monophosphate)

-

Assay buffer

-

Detection system (e.g., spectrophotometer to monitor the product formation)

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the assay buffer, varying concentrations of the substrate (orotate), and a fixed concentration of the other substrate (PRPP).

-

Inhibitor Addition: Add different concentrations of the this compound metabolite to the reaction mixtures. Include a control without the inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified OPRT enzyme.

-

Kinetic Measurement: Monitor the rate of product formation over time using a spectrophotometer.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using methods like Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).

Future Directions

While early studies on this compound are promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

-

Detailed Mechanistic Studies: Identifying the specific enzymes in the pyrimidine biosynthesis pathway that are inhibited by this compound metabolites and determining their kinetic parameters.

-

Signaling Pathway Analysis: Investigating the downstream effects of this compound on cell cycle regulation and apoptosis induction in cancer cells.

-

In Vivo Efficacy Studies: Conducting robust preclinical studies in animal models of cancer to evaluate the antitumor efficacy and safety profile of this compound.

-

Antiviral Spectrum: Expanding the investigation of its antiviral activity against a wider range of viruses.

Conclusion

This compound represents a pyrimidine analog with a foundational body of evidence supporting its potential as an antimetabolite for therapeutic applications. Its straightforward synthesis and demonstrated activity against cancer cells and viruses warrant further, more detailed investigation. This guide provides a starting point for researchers to build upon the existing knowledge and explore the full potential of this intriguing molecule in the development of new anticancer and antiviral drugs.

References

- 1. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the effectiveness of 2H-1,3-oxazine-2,6(3H)-dione (oxauracil) in the treatment of herpes simplex virus (HSV)-induced acute encephalitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Oxauracil: A Technical Guide to its Discovery, History, and Role in Medicinal Chemistry

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-oxauracil (2H-1,3-oxazine-2,6-dione), a heterocyclic compound and uracil analog, from its initial discovery to its investigation as a potential therapeutic agent. This document details its history in medicinal chemistry, synthesis methodologies, and its biological activities, with a focus on its role as an antimetabolite. Key experimental data are summarized, and methodologies for crucial experiments are outlined. Furthermore, this guide presents diagrams of relevant pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its evaluation as a potential drug candidate.

Introduction

This compound, a pyrimidine analog where the N3 nitrogen of uracil is replaced by an oxygen atom, has been a subject of interest in medicinal chemistry due to its potential as an antimetabolite. Antimetabolites are compounds that interfere with normal metabolic processes, often by mimicking endogenous molecules and inhibiting key enzymes. The structural similarity of this compound to the natural pyrimidine uracil suggests its potential to disrupt the biosynthesis of nucleotides, which are essential for DNA and RNA synthesis. This property has led to investigations into its efficacy as an anticancer and antimicrobial agent. This whitepaper will delve into the discovery, synthesis, and biological evaluation of this compound, providing a detailed resource for researchers in the field of drug development.

Discovery and History

The initial preparation of this compound, then referred to as 2H-1,3(3H)-oxazine-2,6-dione, was first reported by Rinkes in 1927. However, it was not until the 1970s that its potential as a biologically active agent garnered significant attention. In 1972, Washburne and Peterson reported a new synthesis method, which was followed by reports from Škoda and Bobek and their coworkers on the growth inhibitory properties of this compound against Escherichia coli and L1210 leukemia cells in vitro.[1] This spurred further investigation into its mechanism of action and potential therapeutic applications.

Early studies demonstrated that this compound exhibited significant antimetabolite activity. It was shown to completely inhibit the growth of E. coli B at a concentration of 100 µM.[2] Furthermore, it displayed antiviral activity, decreasing the replication of herpes simplex virus type 2 by 96% at the same concentration.[2] In vivo studies in mice showed that this compound had antiviral effects without significant toxicity when administered intraperitoneally.[2] These initial findings laid the groundwork for its exploration as an antineoplastic agent.

Synthesis of this compound

Several methods for the synthesis of this compound and its derivatives have been reported. An improved and widely used procedure involves the reaction of maleic anhydride with trimethylsilyl azide.

General Synthesis from Maleic Anhydride and Trimethylsilyl Azide

A common and efficient method for synthesizing this compound and its substituted analogs is the reaction of a corresponding maleic anhydride with trimethylsilyl azide in a suitable solvent like chloroform.[1]

Experimental Protocol:

-

A solution of the appropriately substituted maleic anhydride in chloroform is prepared.

-

A slight excess of trimethylsilyl azide is added to the solution.

-

The mixture is refluxed until the evolution of gas slows down, indicating the progress of the reaction.

-

The solution is then cooled to 0°C.

-

Hydrolysis is carried out by the addition of absolute ethanol, which leads to the precipitation of the desired 2H-1,3(3H)-oxazine-2,6-dione product.

-

The product is collected by filtration and washed with chloroform.

-

Further purification can be achieved by recrystallization from boiling ethyl acetate or by sublimation.[1]

Biological Activity and Mechanism of Action

This compound's biological activity stems from its role as a uracil antimetabolite. It is believed to interfere with the de novo pyrimidine biosynthesis pathway, a critical process for cell proliferation.

Anticancer Activity

This compound has demonstrated cytotoxic activity against various human tumor cell lines. In an in vitro study using a radiometric (Bactec) system, this compound at a concentration of 1000 µM produced a dramatic decrease in the percentage of cell survival in pancreatic (RWP-2, MiaPaCa-2, PANC-1), colon (HT-29), neuroendocrine (COLO 320DM), and non-small cell lung cancer (SK-MES-1) cell lines when compared to untreated controls (p < 0.05).[2] While a higher concentration of this compound was generally required to achieve comparable results to standard cytotoxic drugs like gemcitabine, 5-fluorouracil, and adriamycin, its efficacy against the HT-29 and COLO 320DM cell lines was noteworthy.[2]

In studies with murine L1210 leukemia, treatment with 3 x 12.5 or 3 x 25 mg/kg of this compound resulted in a slight increase in the survival time of the mice.[3]

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Concentration (µM) | Effect |

| RWP-2 | Pancreatic | 1000 | Dramatic decrease in cell survival[2] |

| MiaPaCa-2 | Pancreatic | 1000 | Dramatic decrease in cell survival[2] |

| PANC-1 | Pancreatic | 1000 | Dramatic decrease in cell survival[2] |

| HT-29 | Colon | 1000 | Dramatic decrease in cell survival[2] |

| COLO 320DM | Neuroendocrine | 1000 | Dramatic decrease in cell survival[2] |

| SK-MES-1 | Non-small cell lung | 1000 | Dramatic decrease in cell survival[2] |

Antimicrobial Activity

Early studies highlighted the potent antimicrobial activity of this compound. It was found to completely inhibit the growth of E. coli B at a concentration of 100 µM.[2]

Experimental Protocol: E. coli Growth Inhibition Assay

A standard method to assess the antimicrobial activity of a compound like this compound against E. coli involves monitoring the bacterial growth curve in the presence of the inhibitor.

-

Bacterial Culture Preparation: E. coli is grown in a suitable liquid medium (e.g., Luria-Bertani broth) at 37°C with shaking until it reaches the exponential growth phase.

-

Inhibitor Addition: The bacterial culture is then aliquoted into separate flasks or microplate wells. Different concentrations of this compound are added to the test cultures, with a control culture receiving only the vehicle (e.g., sterile medium).

-

Growth Monitoring: The optical density (OD) of the cultures at a wavelength of 600 nm (OD600) is measured at regular time intervals (e.g., every 30-60 minutes) using a spectrophotometer.

-

Data Analysis: The OD600 values are plotted against time to generate growth curves. The inhibition of growth is determined by comparing the growth curves of the treated cultures to the control culture.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The structural similarity of this compound to uracil suggests that it acts as a competitive inhibitor in the pyrimidine biosynthesis pathway. The key enzyme in this pathway that utilizes uracil's precursor, orotate, is orotate phosphoribosyltransferase (OPRT).[4][5] OPRT catalyzes the conversion of orotate and phosphoribosyl pyrophosphate (PRPP) into orotidine 5'-monophosphate (OMP), a precursor to all pyrimidine nucleotides.[4]

It is hypothesized that this compound is recognized by OPRT and is converted into 3-oxauridine phosphates.[1] This analog of the natural nucleotide can then inhibit downstream enzymes in the pyrimidine pathway, such as orotidylate decarboxylase, or be incorporated into RNA, leading to dysfunctional transcripts and ultimately inhibiting cell growth and proliferation. This mechanism is analogous to that of the well-known anticancer drug 5-fluorouracil, which is also converted to its active nucleotide form by OPRT.[5][6]

Caption: Proposed mechanism of this compound as a pyrimidine antagonist.

Experimental Protocols

In Vitro Anticancer Cell Proliferation Assay (Radiometric BACTEC System)

The BACTEC radiometric system measures the production of 14CO2 from a 14C-labeled substrate metabolized by viable cells. A decrease in 14CO2 production is indicative of reduced cell proliferation or cell death.

Protocol Outline:

-

Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are harvested, counted, and seeded into BACTEC vials at a predetermined density.

-

Drug Treatment: this compound, dissolved in a suitable solvent, is added to the vials at the desired final concentrations. Control vials receive the solvent vehicle only.

-

Incubation: The vials are incubated at 37°C in a 5% CO2 atmosphere.

-

Radiometric Reading: At specified time points, the amount of 14CO2 produced in each vial is measured using the BACTEC instrument. The results are expressed as a Growth Index (GI).

-

Data Analysis: The GI of the treated cells is compared to the GI of the control cells to determine the percent inhibition of cell proliferation.

Caption: Workflow for the in vitro anticancer assay using the BACTEC system.

Conclusion and Future Directions

This compound has a long history in medicinal chemistry, evolving from a synthetically accessible heterocyclic compound to a recognized antimetabolite with potential anticancer and antimicrobial activities. Its mechanism of action, believed to be the disruption of pyrimidine biosynthesis, makes it an interesting candidate for further investigation. While early studies have demonstrated its biological activity, more comprehensive preclinical studies are warranted. Future research should focus on a more detailed elucidation of its interaction with OPRT and other enzymes in the pyrimidine pathway, as well as a thorough evaluation of its in vivo efficacy and safety profile in various cancer models. The development of more potent and selective derivatives of this compound could also be a promising avenue for future drug discovery efforts. This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential as a therapeutic agent.

References

- 1. Mechanism of inhibitory effects of 2,3-dihydro-1,3-6h-oxazine-2,6-dione (this compound). Biosynthesis of 3-oxauridine phosphates in intact cells and cell-free extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vitro assessment of the antineoplastic potential of 2H-1,3-oxazine-2,6(3H)-dione (this compound), a novel pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Testing of 2,3-dihydro-1,3-6H-oxazine-dione (this compound) in mouse L1210 leukemia and 37 sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 5. Orotate phosphoribosyltransferase localizes to the Golgi complex and its expression levels affect the sensitivity to anti-cancer drug 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overexpression of the orotate phosphoribosyl-transferase gene enhances the effect of 5-fluorouracil on gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antineoplastic Potential of 3-Oxauracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the in vitro antineoplastic potential of 3-Oxauracil, a novel pyrimidine analogue. Due to the limited publicly available data on this compound, this guide also presents standardized experimental protocols and hypothetical signaling pathways to serve as a framework for future research and evaluation of this compound and its derivatives.

Overview of this compound

This compound (2H-1,3-oxazine-2,6(3H)-dione) is a pyrimidine analogue that has demonstrated inhibitory effects against the growth of various cancer cell lines in preliminary in vitro studies. Its structural similarity to uracil suggests a potential mechanism of action involving the disruption of nucleic acid synthesis, a hallmark of many chemotherapeutic agents.

In Vitro Efficacy of this compound

Preliminary studies have shown that this compound exhibits cytotoxic activity against a range of human tumor cell lines. At a concentration of 1000 µM, this compound produced a significant decrease in the survival of pancreatic, colon, neuroendocrine, and non-small cell lung cancer cell lines when compared to untreated controls.[1] While these initial findings are promising, further dose-response studies are necessary to determine the half-maximal inhibitory concentration (IC50) across a wider panel of cancer cell lines.

Quantitative Data Summary

The following tables summarize the available qualitative data on this compound's efficacy and provide an illustrative example of how quantitative data, such as IC50 values, could be presented.

Table 1: Summary of Observed In Vitro Cytotoxicity of this compound

| Cell Line Type | Example Cell Lines | Observed Effect at 1000 µM | Reference |

| Pancreatic Cancer | RWP-2, MiaPaCa-2, PANC-1 | Dramatic decrease in cell survival | [1] |

| Colon Cancer | HT-29 | Dramatic decrease in cell survival | [1] |

| Neuroendocrine | COLO 320DM | Dramatic decrease in cell survival | [1] |

| Non-Small Cell Lung Cancer | SK-MES-1 | Dramatic decrease in cell survival | [1] |

Table 2: Illustrative Example of IC50 Values for this compound (Hypothetical Data)

This table is a hypothetical representation and is intended for illustrative purposes only, as specific IC50 values for this compound are not widely available in published literature.

| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 150 |

| OVCAR-3 | Ovarian Adenocarcinoma | 48 | 250 |

| HCT116 | Colorectal Carcinoma | 48 | 180 |

| A549 | Lung Carcinoma | 48 | 300 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro antineoplastic potential of compounds like this compound.

Cell Viability Assessment: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include untreated cells as a negative control and a vehicle control if a solvent is used.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol uses propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway for this compound.

Caption: Experimental workflow for evaluating the antineoplastic potential of this compound.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound presents a promising scaffold for the development of novel antineoplastic agents. The preliminary in vitro data indicates broad-spectrum cytotoxic activity against several cancer cell lines.[1] However, a significant knowledge gap remains regarding its specific mechanism of action, potency, and the signaling pathways it modulates. The experimental protocols and hypothetical frameworks provided in this guide are intended to facilitate further research to comprehensively characterize the antineoplastic potential of this compound. Future studies should focus on generating robust quantitative data, elucidating the molecular targets, and exploring its efficacy in combination with existing chemotherapeutic agents.

References

3-Oxauracil: A Potential Anticancer Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide summarizes the currently available public research on 3-Oxauracil as a potential anticancer agent. It is important to note that research in this specific area is limited, and this document reflects the preliminary nature of the existing findings. Further in-depth studies are required to fully elucidate the anticancer potential and mechanism of action of this compound.

Introduction

This compound, a pyrimidine analog with the chemical structure 2H-1,3-oxazine-2,6(3H)-dione, has emerged as a molecule of interest due to its demonstrated biological activities. Initially investigated for its antiviral and antibacterial properties, preliminary studies have suggested a potential role for this compound as a cytotoxic agent against various cancer cell lines.[1] Its structural similarity to the endogenous pyrimidine uracil suggests that it may act as an antimetabolite, interfering with essential cellular processes and offering a potential avenue for cancer therapeutic development. This guide provides a comprehensive overview of the current state of research on this compound's anticancer potential, including available in vitro data, a discussion of its potential mechanism of action, and detailed experimental protocols for its further investigation.

In Vitro Anticancer Activity

To date, the primary evidence for the anticancer potential of this compound comes from a key in vitro study that assessed its ability to inhibit the proliferation of a panel of human tumor cell lines.

Cytotoxic Effects on Human Cancer Cell Lines

A study utilizing a radiometric system demonstrated that this compound exhibits significant cytotoxic activity against a range of human cancer cell lines at a concentration of 10³ microMolar (µM).[1] The affected cell lines included:

-

Pancreatic Cancer: RWP-2, MiaPaCa-2, and PANC-1

-

Colon Cancer: HT-29

-

Neuroendocrine Cancer: COLO 320DM

-

Lung Cancer: SK-MES-1

The study reported a "dramatic decrease in percent cell survival" in all tested cell lines at this concentration when compared to untreated control cultures (p < 0.05).[1]

Comparative Efficacy

When compared with standard-of-care cytotoxic drugs for these tumor types (gemcitabine for pancreatic, 5-fluorouracil for colon, and adriamycin for neuroendocrine and lung), a significantly higher concentration of this compound was generally required to achieve a comparable cytotoxic effect.[1] However, it is noteworthy that for the HT-29 (colon) and COLO 320DM (neuroendocrine) cell lines, the efficacy of this compound was more comparable to the standard chemotherapeutic agents.[1]

Quantitative Data Summary

The available literature does not provide specific IC50 values for this compound across different cancer cell lines. The primary quantitative data point is the effective concentration at which significant cytotoxicity was observed.

| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect | Reference |

| RWP-2 | Pancreatic | 1000 | Dramatic decrease in cell survival | [1] |

| MiaPaCa-2 | Pancreatic | 1000 | Dramatic decrease in cell survival | [1] |

| PANC-1 | Pancreatic | 1000 | Dramatic decrease in cell survival | [1] |

| HT-29 | Colon | 1000 | Dramatic decrease in cell survival | [1] |

| COLO 320DM | Neuroendocrine | 1000 | Dramatic decrease in cell survival | [1] |

| SK-MES-1 | Lung | 1000 | Dramatic decrease in cell survival | [1] |

Potential Mechanism of Action

The precise mechanism by which this compound exerts its anticancer effects in human cells has not been fully elucidated. However, based on its chemical structure and findings in other biological systems, a primary hypothesis is that it functions as an antimetabolite.

Interference with Pyrimidine Metabolism

As a uracil analogue, this compound may compete with endogenous uracil in various metabolic pathways essential for cell proliferation and survival. In E. coli, it has been shown that this compound is converted into 3-oxauridine phosphates.[2] This suggests that in cancer cells, this compound could be similarly metabolized and subsequently interfere with:

-

Nucleic Acid Synthesis: Incorporation of this compound metabolites into RNA and DNA could lead to chain termination, errors in transcription and replication, and ultimately, cell death.

-

Enzyme Inhibition: this compound or its metabolites may act as inhibitors of key enzymes involved in pyrimidine biosynthesis, such as orotate phosphoribosyltransferase (OPRTase) or thymidylate synthase (TS).

Below is a diagram illustrating a hypothetical mechanism of action for this compound based on its potential role as a pyrimidine antimetabolite.

Experimental Protocols

The following are detailed, generalized protocols for key experiments that can be used to further investigate the anticancer properties of this compound.

Synthesis of this compound

An improved procedure for the synthesis of this compound involves the reaction of maleic anhydride with trimethylsilyl azide in the absence of a solvent.[3] The reaction is gently heated to initiate, and the temperature is maintained between 55-60°C.[3] The resulting product can be purified by crystallization from ethyl acetate.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Future Directions and Conclusion

The existing research on this compound as an anticancer agent is in its nascent stages. While the initial in vitro findings are promising, demonstrating cytotoxic activity against a variety of cancer cell lines, a significant amount of further investigation is required.

Key areas for future research include:

-

Determination of IC50 values: Establishing precise IC50 values for this compound in a broader panel of cancer cell lines is crucial for a more accurate assessment of its potency.

-

Elucidation of the mechanism of action: In-depth studies are needed to confirm whether this compound acts as a pyrimidine antimetabolite and to identify the specific molecular targets and signaling pathways it modulates in cancer cells.

-

In vivo efficacy studies: Preclinical animal models are essential to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of this compound in a whole-organism context.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound derivatives could lead to the identification of compounds with improved potency, selectivity, and pharmacological properties.

References

Investigating the Cytotoxic Effects of 3-Oxauracil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxauracil, a novel pyrimidine analogue, has demonstrated notable cytotoxic effects against a range of human tumor cell lines. This technical guide synthesizes the available scientific literature to provide a concise overview of its anti-neoplastic potential. While comprehensive data on its mechanism of action and specific signaling pathways remain limited in publicly accessible research, this document outlines the foundational studies and provides context for future investigation.

In Vitro Cytotoxic Activity of this compound

Initial in vitro studies have confirmed the cytotoxic properties of this compound (also referred to as OU) against several human cancer cell lines. A key study demonstrated a significant reduction in cell survival across pancreatic, colon, neuroendocrine, and non-small cell lung cancer cell lines when exposed to this compound.

Summary of Quantitative Data

The primary study on this compound's cytotoxicity reported a dramatic decrease in the percentage of cell survival at a concentration of 10³ µM. While specific IC50 values were not provided in a tabular format in the foundational study, the compound's cytotoxic efficacy was compared to standard chemotherapeutic agents. Notably, a significantly higher concentration of this compound was generally required to achieve comparable results to drugs like gemcitabine, 5-fluorouracil, and adriamycin, with the exception of the HT-29 (colon) and COLO 320DM (neuroendocrine) cell lines where its relative efficacy was more pronounced.

Table 1: Cell Lines Exhibiting Sensitivity to this compound

| Cell Line | Cancer Type |

| RWP-2 | Pancreatic |

| MiaPaCa-2 | Pancreatic |

| PANC-1 | Pancreatic |

| HT-29 | Colon |

| COLO 320DM | Neuroendocrine |

| SK-MES-1 | Non-small cell lung |

Experimental Protocols

The foundational research on this compound's cytotoxicity utilized an in vitro radiometric system, the Bactec system, to assess cell proliferation. This method, primarily used for detecting bacterial growth by measuring ¹⁴CO₂ production, was adapted to measure the proliferation of tumor cell lines.

General Protocol for Radiometric Cell Proliferation Assay (Adapted from Method Description)

-

Cell Culture: Human tumor cell lines are cultured under standard conditions.

-

Treatment: Cells are exposed to various concentrations of this compound. Control groups include untreated cells and cells treated with standard cytotoxic drugs.

-

Incubation: The treated and control cell cultures are incubated in the Bactec system. The system contains a ¹⁴C-labeled substrate in the culture medium.

-

Measurement: As cells metabolize the labeled substrate, ¹⁴CO₂ is produced. The Bactec instrument measures the amount of radioactive CO₂ released.

-

Data Analysis: The rate and amount of ¹⁴CO₂ production are correlated with the number of viable, metabolically active cells. A decrease in ¹⁴CO₂ production in treated cells compared to controls indicates an inhibition of cell proliferation and/or cytotoxicity.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not been elucidated in the available scientific literature. As a uracil analogue, it is plausible that its mechanism may involve interference with nucleic acid synthesis or incorporation into DNA or RNA, leading to cellular stress and apoptosis. However, this remains speculative without further research.

Below is a generalized diagram of apoptotic signaling pathways that are commonly activated by cytotoxic agents. The specific pathway(s) engaged by this compound are currently unknown.

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of a compound like this compound is outlined below.

Conclusion and Future Directions

The existing research provides a foundational understanding of the cytotoxic potential of this compound against a panel of human cancer cell lines. However, to fully characterize its profile as a potential anti-neoplastic agent, further in-depth studies are required. Future research should focus on:

-

Determining IC50 values across a broader range of cancer cell lines to provide a more precise measure of its potency.

-

Elucidating the mechanism of action , including its effects on DNA/RNA synthesis and other cellular processes.

-

Identifying the specific signaling pathways involved in this compound-induced cell death.

-

In vivo studies to evaluate its efficacy and toxicity in animal models.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and highlights the need for further investigation to build upon the initial promising findings.

3-Oxauracil: An In-Depth Technical Guide on its Role in Inhibiting Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxauracil, also known by its chemical name 2H-1,3-Oxazine-2,6(3H)-dione, is a uracil analog that has been investigated for its cytostatic properties. As a heterocyclic compound, it belongs to the 1,3-oxazine class of molecules, a group that has garnered interest in medicinal chemistry for a range of biological activities, including anticancer potential. This technical guide provides a comprehensive overview of the available scientific literature on this compound's role in inhibiting cancer cell proliferation, with a focus on quantitative data, experimental methodologies, and the logical framework of its investigation. While research on this specific compound is limited, this document consolidates the seminal findings and places them in the context of related uracil analogs and 1,3-oxazine derivatives.

Quantitative Data on the Cytostatic Effects of this compound

The primary source of quantitative data on the anticancer effects of this compound is a 1978 study that evaluated its impact on various experimental tumors in mice and rats. The key findings from this research are summarized below.

| Parameter | Value | Species | Administration Route | Details |

| Effective Dose | 20 mg/kg | Mice | Intraperitoneal (i.p.) | Statistically significant decrease in tumor weight and increase in survival time in NK lymphoma.[1] |

| Acute Toxicity (LD50) | 322 mg/kg | Not Specified | Intraperitoneal (i.p.) | In aqueous solution.[1] |

| Acute Toxicity (LD50) | 850 mg/kg | Not Specified | Oral (p.o.) | In aqueous solution.[1] |

Table 1: Quantitative Efficacy and Toxicity Data for this compound[1]

The study also noted that intraperitoneal administration of this compound resulted in significant changes in either tumor weight or survival time across all seven tested experimental mouse tumors. However, upon oral administration, a significant effect was observed only in the Krebs ascitic carcinoma model.[1]

Experimental Protocols

The foundational research on this compound utilized established in vivo cancer models to assess its cytostatic effects. The following sections detail the likely methodologies employed in these key experiments, based on the 1978 publication and standard practices of that era.

In Vivo Tumor Models

1. NK Lymphoma and other Experimental Tumors in Mice:

-

Animal Model: Laboratory mice were used as the host for various transplantable tumors, including NK lymphoma.

-

Tumor Implantation: A standardized number of tumor cells were implanted into the mice, typically subcutaneously or intraperitoneally, to initiate tumor growth.

-

Treatment Regimen: Following tumor implantation, a treatment group of mice received intraperitoneal injections of this compound at a dose of 20 mg/kg. A control group received a vehicle solution.

-

Efficacy Evaluation: The primary endpoints for assessing the anticancer effect were:

-

Tumor Weight: At the end of the study period, tumors were excised and weighed. A statistically significant reduction in the average tumor weight of the treated group compared to the control group indicated efficacy.

-

Survival Time: The lifespan of the mice in the treated and control groups was monitored, and a statistically significant increase in the median survival time of the treated group was considered a positive outcome.[1]

-

2. Krebs Ascitic Carcinoma in Mice:

-

Animal Model: Mice were used for the propagation of Krebs ascitic carcinoma, a tumor that grows as a cell suspension in the peritoneal cavity.

-

Tumor Inoculation: A defined number of Krebs ascites tumor cells were injected intraperitoneally into the mice.

-

Treatment Regimen: this compound was administered orally to the treatment group, while the control group received a placebo.

-

Efficacy Evaluation: The assessment of efficacy in this model typically involved:

-

Total Ascitic Fluid Volume: Measurement of the volume of ascitic fluid in the peritoneal cavity.

-

Tumor Cell Count: Determination of the concentration of tumor cells within the ascitic fluid.

-

Survival Analysis: Monitoring and comparison of the survival times of the treated and control groups.

-

Pharmacokinetic Studies

-

Radiolabeling: this compound was labeled with radioactive isotopes (³H and ¹⁴C) to trace its distribution in the body.

-

Animal Administration: The radiolabeled compound was administered to rats, likely via both intraperitoneal and oral routes.

-

Sample Collection: At various time points, samples of blood, urine, and tissues (liver, brain, kidney) were collected.

-

Radioactivity Measurement: The amount of radioactivity in each sample was quantified to determine the concentration and localization of the compound and its metabolites over time. The study found that after oral administration, the peak radioactivity in the blood was reached after 2 hours, with high levels detected in the kidney, followed by the brain and liver.[1]

Visualizations: Logical Workflow and Potential Mechanism

To visually represent the research process and the hypothesized mechanism of action, the following diagrams are provided in the DOT language.

Caption: Experimental workflow for the in vivo evaluation of this compound.

While the specific signaling pathways affected by this compound have not been elucidated, as a uracil analog, its mechanism of action is likely to involve the disruption of nucleic acid synthesis, similar to other compounds in its class like 5-Fluorouracil.

Caption: Postulated mechanism of action for this compound as a uracil analog.

Conclusion

The available evidence, primarily from a foundational 1978 study, indicates that this compound exhibits cytostatic effects against various experimental tumors, particularly NK lymphoma in mice. The quantitative data on its effective dose and acute toxicity provide a baseline for its biological activity. However, the lack of recent research means that a detailed understanding of its mechanism of action, including the specific signaling pathways it modulates, remains elusive. The provided workflow and hypothesized mechanism of action are based on the initial findings and the known behavior of related uracil analogs. Further modern research, including in vitro studies on a panel of cancer cell lines, detailed molecular docking, and pathway analysis, would be necessary to fully elucidate the role of this compound in inhibiting cancer cell proliferation and to determine its potential as a therapeutic agent. This technical guide serves as a comprehensive summary of the existing, albeit limited, knowledge on this compound for the scientific community.

References

Navigating the Uncharted Waters of 3-Oxauracil: A Proposed Framework for Preliminary Toxicity Assessment

Disclaimer: As of December 2025, publicly available literature lacks specific preliminary studies on the toxicity of 3-Oxauracil. This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a robust framework for conducting such preliminary toxicity assessments. The experimental protocols, data presentation formats, and pathway analyses described herein are based on established toxicological methodologies and are intended to serve as a foundational template for future research into the safety profile of this compound.

Introduction to this compound

This compound, also known as 2H-1,3-Oxazine-2,6(3H)-dione, is a chemical compound with the molecular formula C4H3NO3.[1] While its biological activities and potential therapeutic applications are not yet extensively documented, its structural similarity to uracil suggests possible interactions with nucleic acid metabolism and other fundamental cellular processes. A thorough understanding of its toxicity is a critical prerequisite for any further development. This guide proposes a multi-pronged approach to elucidate the preliminary toxicity of this compound, encompassing in vitro cytotoxicity, genotoxicity, and mechanistic pathway analysis.

Proposed In Vitro Toxicity Assessment Workflow

A systematic investigation into the toxicity of this compound would logically follow a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic studies.

Caption: Proposed workflow for the preliminary toxicity assessment of this compound.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the clear interpretation of toxicological findings. The following tables are examples of how quantitative data from the proposed studies could be structured.

Table 1: Cytotoxicity of this compound in Human Cell Lines (72-hour exposure)

| Cell Line | Tissue of Origin | Assay Type | IC50 (µM) |

| HepG2 | Liver | MTT | Data to be determined |

| A549 | Lung | Neutral Red Uptake | Data to be determined |

| HEK293 | Kidney | CellTiter-Glo® | Data to be determined |

| MCF-7 | Breast | Resazurin | Data to be determined |

Table 2: Genotoxicity Assessment of this compound

| Assay | Test System | Concentration Range (µM) | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium TA98, TA100 | Data to be determined | With and Without | Data to be determined |

| In Vitro Micronucleus Test | CHO-K1 cells | Data to be determined | With and Without | Data to be determined |

Table 3: Apoptosis Induction by this compound in HepG2 Cells (48-hour exposure)

| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Vehicle Control) | Data to be determined | Data to be determined |

| IC50/2 | Data to be determined | Data to be determined |

| IC50 | Data to be determined | Data to be determined |

| IC50*2 | Data to be determined | Data to be determined |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable toxicological research.

Cell Viability Assays

4.1.1. MTT Assay

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 1000 µM) for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

4.1.2. Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[2]

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing 50 µg/mL neutral red for 2 hours.[2]

-

Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye.

-

Absorbance Measurement: Read the absorbance at 540 nm.

Genotoxicity Assays

4.2.1. Bacterial Reverse Mutation (Ames) Test

This test assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3]

-

Strain Selection: Use multiple strains (e.g., TA98, TA100) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[3]

-

Exposure: Expose the bacterial strains to various concentrations of this compound in the presence of a minimal amount of histidine.

-

Scoring: Count the number of revertant colonies after incubation. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[3]

4.2.2. In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Cell Culture and Treatment: Treat cultured mammalian cells (e.g., CHO-K1) with this compound at concentrations around the IC50 value.

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Mandatory Visualization: Signaling Pathways

Understanding the molecular mechanisms underlying toxicity is crucial. Based on common pathways implicated in chemical-induced toxicity, the following signaling pathways are proposed for investigation.[4][5]

Hypothetical p53-Mediated Apoptosis Pathway

Induction of the p53 tumor suppressor protein is a common response to cellular stress, including DNA damage, and can lead to cell cycle arrest or apoptosis.[4][6]

Caption: Hypothetical p53-mediated apoptosis pathway induced by this compound.

Potential Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism.[7][8] Inhibition of this pathway can lead to apoptosis.

Caption: Potential inhibition of the PI3K/Akt survival pathway by this compound.

Conclusion and Future Directions

The framework presented in this whitepaper provides a comprehensive strategy for conducting the first preliminary toxicity studies on this compound. By following the proposed workflow of cytotoxicity screening, genotoxicity assessment, and mechanistic investigation, researchers can generate the foundational data necessary to make informed decisions about the future development of this compound. Should initial in vitro studies indicate a favorable toxicity profile, subsequent in vivo studies would be warranted to evaluate systemic toxicity and pharmacokinetic properties. The methodologies and visualization tools outlined here offer a standardized approach to ensure that the data generated is robust, interpretable, and comparable to toxicological data for other compounds.

References

- 1. This compound | C4H3NO3 | CID 73278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]